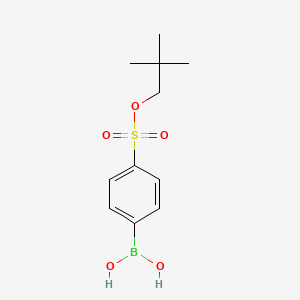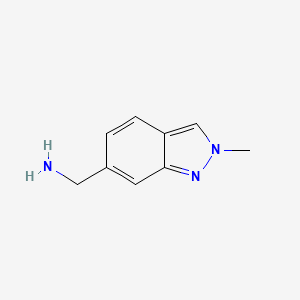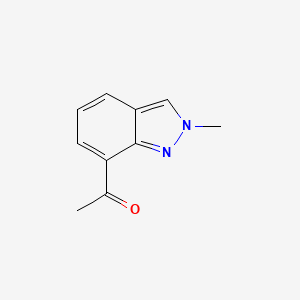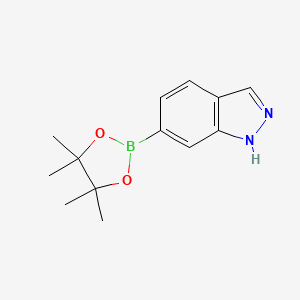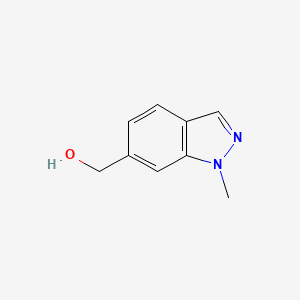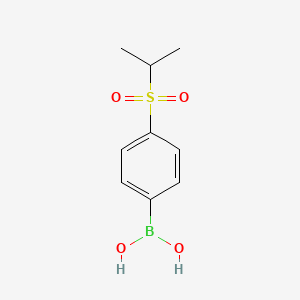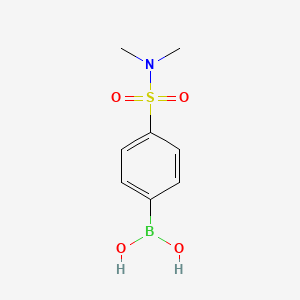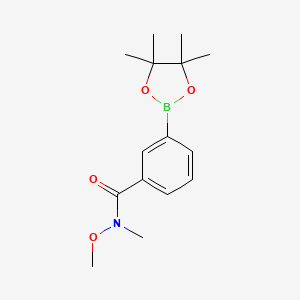![molecular formula C15H16O2 B1387107 [2-(3,4-Dimethylphenoxy)phenyl]methanol CAS No. 1039866-07-3](/img/structure/B1387107.png)
[2-(3,4-Dimethylphenoxy)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethylphenoxy)phenylmethanol (DMPPM) is an organic compound belonging to the phenolic class of compounds. It is an aromatic compound with two phenolic groups, each consisting of a benzene ring with a hydroxyl group attached. DMPPM has been studied extensively in the scientific research field due to its diverse applications and potential therapeutic effects.
Applications De Recherche Scientifique
[2-(3,4-Dimethylphenoxy)phenyl]methanol has been studied extensively in the scientific research field due to its diverse applications and potential therapeutic effects. It has been used in the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anticonvulsants. [2-(3,4-Dimethylphenoxy)phenyl]methanol has also been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of several types of cancer cells. Additionally, [2-(3,4-Dimethylphenoxy)phenyl]methanol has been studied for its antioxidant and anti-inflammatory properties, as well as its ability to inhibit the growth of bacteria.
Mécanisme D'action
The exact mechanism of action of [2-(3,4-Dimethylphenoxy)phenyl]methanol is still not fully understood. However, it is believed that [2-(3,4-Dimethylphenoxy)phenyl]methanol is capable of binding to and activating certain proteins, including enzymes, receptors, and transcription factors. This binding can lead to a variety of effects, such as the inhibition of cell growth and the induction of apoptosis. Additionally, [2-(3,4-Dimethylphenoxy)phenyl]methanol has been shown to interact with certain cellular pathways, such as the MAPK and NF-κB pathways, which can lead to a variety of downstream effects.
Biochemical and Physiological Effects
[2-(3,4-Dimethylphenoxy)phenyl]methanol has been studied for its effects on various biochemical and physiological processes. It has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, [2-(3,4-Dimethylphenoxy)phenyl]methanol has been shown to have anti-bacterial and anti-fungal effects, as well as to inhibit the growth of certain types of bacteria. Finally, [2-(3,4-Dimethylphenoxy)phenyl]methanol has been shown to have neuroprotective effects, as it has been shown to protect against oxidative damage to neurons.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(3,4-Dimethylphenoxy)phenyl]methanol is a useful compound for laboratory experiments due to its ability to interact with various proteins and cellular pathways. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to using [2-(3,4-Dimethylphenoxy)phenyl]methanol in laboratory experiments. For example, it is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it is not suitable for use in animal models due to its potential toxicity.
Orientations Futures
The potential applications of [2-(3,4-Dimethylphenoxy)phenyl]methanol are vast, and there are many potential future directions for research. Some potential future directions include further research into its anti-cancer effects, its potential therapeutic effects in neurological disorders, and its ability to inhibit the growth of certain types of bacteria. Additionally, further research into its mechanism of action and its potential toxicity are needed in order to fully understand the potential therapeutic benefits of [2-(3,4-Dimethylphenoxy)phenyl]methanol.
Méthodes De Synthèse
[2-(3,4-Dimethylphenoxy)phenyl]methanol can be synthesized by a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide and an alcohol in the presence of a base. The reaction of 3,4-dimethylphenol with 2-chloroethanol in the presence of sodium hydroxide yields [2-(3,4-Dimethylphenoxy)phenyl]methanol. Other methods for synthesizing [2-(3,4-Dimethylphenoxy)phenyl]methanol include the Fischer indole synthesis, the Buchwald-Hartwig amination, and the Ullmann reaction.
Propriétés
IUPAC Name |
[2-(3,4-dimethylphenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-11-7-8-14(9-12(11)2)17-15-6-4-3-5-13(15)10-16/h3-9,16H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYOOVJJKBDVED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2=CC=CC=C2CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3,4-Dimethylphenoxy)phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

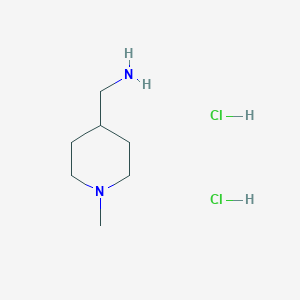
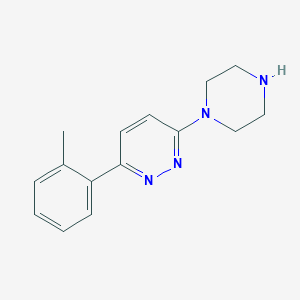
![3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1387028.png)
